molecular formula C18H17F3N2O4S B2858027 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034596-25-1

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2858027
CAS No.: 2034596-25-1
M. Wt: 414.4
InChI Key: RYFXJLHGPGZIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a hydroxyethyl-substituted indole moiety and a trifluoromethoxy-substituted benzene ring. The hydroxyethyl group may enhance solubility and metabolic stability compared to simpler sulfonamides, while the trifluoromethoxy group likely contributes to electron-withdrawing effects, influencing binding affinity and resistance to oxidative degradation .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c1-23-9-8-12-10-13(2-7-16(12)23)17(24)11-22-28(25,26)15-5-3-14(4-6-15)27-18(19,20)21/h2-10,17,22,24H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFXJLHGPGZIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituent Variations Hypothesized Pharmacological Impact
Target Compound - 2-hydroxyethyl linker
- 1-methyl-1H-indol-5-yl group
- 4-(trifluoromethoxy)benzenesulfonamide
Enhanced solubility due to hydroxy group; potential β3-AR selectivity due to indole and sulfonamide motifs
4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide - Methoxy group at position 4
- Trifluoromethoxy-substituted indole at position 5
Reduced polarity compared to hydroxyethyl variant; possible altered receptor binding kinetics
CGP 12177 - Non-sulfonamide β3-AR agonist/β1/β2-AR antagonist Demonstrates functional β3-AR activity in human adipose tissue but lacks sulfonamide-mediated metabolic stability

Pharmacological and Selectivity Profiles

  • Beta 3-Adrenoceptor (β3-AR) Agonism: The target compound’s indole and sulfonamide groups mirror features of β3-AR agonists discussed in . However, unlike early β3-AR agonists (e.g., CL 316,243), which showed low human efficacy due to interspecies receptor differences, the hydroxyethyl group may improve selectivity for human β3-AR by reducing cross-reactivity with β1/β2-ARs .
  • Metabolic Stability: The trifluoromethoxy group in the benzenesulfonamide moiety is hypothesized to resist hepatic metabolism better than non-fluorinated analogues, as seen in related sulfonamides like those in .

Challenges in Clinical Translation

Compounds like the target molecule face hurdles similar to those described for β3-AR agonists in :

  • Receptor Density : Low β3-AR expression in human thermogenic tissues may necessitate higher doses, risking off-target effects (e.g., β1/β2-AR activation).
  • Polymorphism Sensitivity : A polymorphism (Trp64Arg) in human β3-AR correlates with obesity and diabetes, suggesting variable therapeutic efficacy across populations .

Q & A

Q. What protocols confirm the absence of racemization at the chiral hydroxyethyl center?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column) with a hexane/isopropanol mobile phase resolves enantiomers. Compare retention times with synthesized (R)- and (S)-standards. Circular dichroism (CD) at 220–250 nm provides additional confirmation .

Biological and Mechanistic Studies

Q. What in vitro assays are suitable for evaluating its inhibitory activity against carbonic anhydrase isoforms?

  • Methodological Answer : Use a stopped-flow CO2_2 hydration assay (pH 7.4, 25°C) with recombinant human CA isoforms (e.g., CA-II, CA-IX). Monitor KiK_{\text{i}} values via absorbance changes at 348 nm (4-nitrophenyl acetate hydrolysis) .

Q. How can SAR studies improve selectivity for neurological vs. inflammatory targets?

  • Methodological Answer : Synthesize analogs with modified indole substituents (e.g., halogenation at C5) and test against panels of GPCRs (e.g., serotonin receptors) and COX-1/2. Use IC50_{50} ratios (neurological/inflammatory) to prioritize leads .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.